2,5-dimethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of methoxy groups, a methyl group, and a piperidinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of methoxy and methyl groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as methanol and methyl iodide in the presence of a catalyst.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzene derivative with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a suitable base.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2,5-Dimethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with a similar methoxy and methyl substitution pattern on the benzene ring.
2,6-Dimethoxy-4-methylphenol: A compound with similar methoxy and methyl groups but lacking the piperidinyl and sulfonamide groups.
Uniqueness
2,5-Dimethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to the presence of the piperidinyl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
873579-28-3 |
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Molecular Formula |
C18H30N2O4S |
Molecular Weight |
370.5g/mol |
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H30N2O4S/c1-12-8-15(24-7)16(9-14(12)23-6)25(21,22)19-13-10-17(2,3)20-18(4,5)11-13/h8-9,13,19-20H,10-11H2,1-7H3 |
InChI Key |
LSIFGKPYMVPJPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Origin of Product |
United States |
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